2,2',3,3',4,5,5',6'-Octachlorobiphenyl
Overview
Description
2,2’,3,3’,4,5,5’,6’-Octachlorobiphenyl is a polychlorinated biphenyl (PCB) congener. It is one of the many PCB compounds that were widely used in industrial applications due to their chemical stability and insulating properties. due to their environmental persistence and potential health hazards, the production and use of PCBs have been banned or restricted in many countries .
Mechanism of Action
Target of Action
It is known that polychlorinated biphenyls (pcbs), the group to which this compound belongs, can interact with various proteins and receptors in the body .
Biochemical Pathways
Pcbs in general can interfere with various biochemical processes in the body, including hormone regulation and cellular metabolism .
Pharmacokinetics
It is known that pcbs are lipophilic and can accumulate in fatty tissues . They are also resistant to metabolism and can persist in the body for a long time .
Result of Action
Pcbs have been associated with a variety of health effects, including neurotoxicity, immunotoxicity, and endocrine disruption .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2,2’,3,3’,4,5,5’,6’-Octachlorobiphenyl. For instance, the compound’s lipophilic nature allows it to bioaccumulate in the food chain, leading to higher exposure levels in top predators . Additionally, its stability and resistance to degradation mean that it can persist in the environment for a long time .
Biochemical Analysis
Biochemical Properties
It is known that PCBs, including 2,2’,3,3’,4,5,5’,6’-Octachlorobiphenyl, can activate the expression of multiple phase I and II xenobiotic chemical metabolizing enzyme genes (such as the CYP1A1 gene) .
Cellular Effects
Pcbs are known to have various effects on cells, including influencing cell function, impacting cell signaling pathways, altering gene expression, and affecting cellular metabolism .
Molecular Mechanism
It is known that PCBs can bind to various biomolecules, inhibit or activate enzymes, and cause changes in gene expression .
Temporal Effects in Laboratory Settings
Pcbs are known to be stable and do not readily degrade
Dosage Effects in Animal Models
Pcbs are known to have toxic or adverse effects at high doses .
Metabolic Pathways
Pcbs are known to interact with various enzymes and cofactors .
Transport and Distribution
Pcbs are known to interact with various transporters and binding proteins .
Subcellular Localization
Pcbs are known to be localized in various compartments or organelles within the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions
2,2’,3,3’,4,5,5’,6’-Octachlorobiphenyl can be synthesized through the chlorination of biphenyl. The process involves the reaction of biphenyl with chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3). The reaction is typically carried out under controlled temperature and pressure conditions to achieve the desired level of chlorination .
Industrial Production Methods
Industrial production of 2,2’,3,3’,4,5,5’,6’-Octachlorobiphenyl follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure consistent product quality. The final product is purified through distillation or recrystallization to remove any unreacted starting materials and by-products .
Chemical Reactions Analysis
Types of Reactions
2,2’,3,3’,4,5,5’,6’-Octachlorobiphenyl undergoes several types of chemical reactions, including:
Reduction: This reaction involves the removal of chlorine atoms, typically using reducing agents such as sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of chlorine atoms with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2). The reaction is typically carried out in an acidic or basic medium.
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4). The reaction is typically carried out in an inert atmosphere to prevent oxidation.
Substitution: Common reagents include nucleophiles such as hydroxide ions (OH-) and amines (NH2-).
Major Products Formed
Oxidation: Chlorinated benzoic acids and other oxygenated derivatives.
Reduction: Partially dechlorinated biphenyls.
Substitution: Hydroxylated or aminated biphenyls.
Scientific Research Applications
2,2’,3,3’,4,5,5’,6’-Octachlorobiphenyl has been extensively studied for its environmental and biological effects. Some of its scientific research applications include:
Environmental Chemistry: Studying its persistence and degradation in the environment.
Toxicology: Investigating its toxic effects on various organisms, including humans.
Analytical Chemistry: Developing methods for detecting and quantifying PCBs in environmental samples.
Biomedical Research: Studying its effects on human health, including its potential role in cancer and endocrine disruption.
Comparison with Similar Compounds
2,2’,3,3’,4,5,5’,6’-Octachlorobiphenyl is one of many polychlorinated biphenyls (PCBs). Similar compounds include:
2,2’,3,4,4’,5,5’,6-Octachlorobiphenyl: Another PCB congener with a slightly different chlorine substitution pattern.
2,2’,3,3’,4,4’,5,5’-Octachlorobiphenyl: A PCB congener with a different chlorine substitution pattern.
2,3,3’,4,4’,5,5’,6-Octachlorobiphenyl: A PCB congener with a different chlorine substitution pattern.
Each of these compounds has unique properties and effects, but they all share the common characteristics of PCBs, including environmental persistence and potential health hazards.
Properties
IUPAC Name |
1,2,3,4-tetrachloro-5-(2,3,5,6-tetrachlorophenyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H2Cl8/c13-4-1-3(8(16)12(20)11(4)19)7-9(17)5(14)2-6(15)10(7)18/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJBYDWKNARZTMJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)C2=C(C(=CC(=C2Cl)Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H2Cl8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2074168 | |
Record name | 2,2',3,3',4,5,5',6'-Octachlorobiphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2074168 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
429.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52663-75-9 | |
Record name | PCB 199 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=52663-75-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,2',3,3',4,5,5',6'-Octachlorobiphenyl | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052663759 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,2',3,3',4,5,5',6'-Octachlorobiphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2074168 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2',3,3',4,5,5',6'-OCTACHLOROBIPHENYL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/95B469I42W | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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